molecular formula C22H23NO2 B7432540 N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide

N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide

Cat. No.: B7432540
M. Wt: 333.4 g/mol
InChI Key: SOBLWOIQCIESTE-UHFFFAOYSA-N
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Description

N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c24-22(18-14-16-6-4-5-7-17(16)15-18)23-19-10-12-21(13-11-19)25-20-8-2-1-3-9-20/h1-9,14,19,21H,10-13,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBLWOIQCIESTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3C2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide typically involves the reaction of 4-phenoxycyclohexylamine with 1H-indene-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide is not fully elucidated, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The phenoxy group may play a role in binding to hydrophobic pockets, while the indene carboxamide moiety could be involved in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

  • N-(4-phenylcyclohexyl)cyclopropanecarboxamide
  • N-(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Comparison: N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide is unique due to the presence of both the phenoxycyclohexyl and indene carboxamide groups. This combination imparts distinct chemical and biological properties compared to similar compounds, which may only contain one of these functional groups. The specific arrangement of these groups can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

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